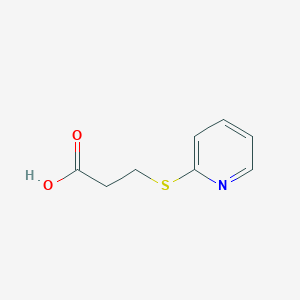

3-(Pyridin-2-ylsulfanyl)propanoic acid

Description

3-(Pyridin-2-ylsulfanyl)propanoic acid is an organic compound with the molecular formula C8H9NO2S It is characterized by the presence of a pyridine ring attached to a propanoic acid moiety via a sulfanyl (thioether) linkage

Properties

IUPAC Name |

3-pyridin-2-ylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-8(11)4-6-12-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKRKQBCEWPFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32002-84-9 | |

| Record name | 3-(pyridin-2-ylsulfanyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-ylsulfanyl)propanoic acid typically involves the reaction of 2-mercaptopyridine with 3-chloropropanoic acid. The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to around 60-70°C for 2-3 hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for 3-(Pyridin-2-ylsulfanyl)propanoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-(Pyridin-2-ylsulfanyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.

Industry: It may be used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-ylsulfanyl)propanoic acid largely depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The sulfanyl group can interact with metal ions, making it useful in coordination chemistry and catalysis .

Comparison with Similar Compounds

Similar Compounds

2-(Pyridin-2-ylsulfanyl)propanoic acid: Similar structure but with the sulfanyl group attached to the second carbon of the propanoic acid.

2-(Pyrimidin-2-ylsulfanyl)propanoic acid: Contains a pyrimidine ring instead of a pyridine ring.

2-(2-Isopropylphenoxy)propanoic acid: Features an isopropylphenoxy group instead of a sulfanyl group.

Uniqueness

3-(Pyridin-2-ylsulfanyl)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the pyridine ring and the sulfanyl linkage makes it a versatile compound for various applications, particularly in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry .

Biological Activity

3-(Pyridin-2-ylsulfanyl)propanoic acid (CAS No. 32002-84-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(Pyridin-2-ylsulfanyl)propanoic acid is characterized by the following structural features:

- Molecular Formula : C₈H₉NO₂S

- Molecular Weight : 185.23 g/mol

- Functional Groups : Contains a pyridine ring, a sulfanyl group, and a carboxylic acid moiety.

The biological activity of 3-(Pyridin-2-ylsulfanyl)propanoic acid is primarily attributed to its interaction with various biochemical pathways:

- Antioxidant Activity : The compound exhibits antioxidant properties, which may help in reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the context of infectious diseases .

In Vitro Studies

In vitro studies have demonstrated the following effects:

- Cytotoxicity : At higher concentrations (100 µg/mL), 3-(Pyridin-2-ylsulfanyl)propanoic acid showed low toxicity to peripheral blood mononuclear cells (PBMC), with cell viability ranging from 94.71% to 96.72% .

- Cytokine Modulation : The compound significantly inhibited the production of TNF-α and IFN-γ in stimulated PBMC cultures, suggesting its potential as an anti-inflammatory agent .

| Cytokine | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| TNF-α | 100 | 44–60% |

| IFN-γ | 100 | 44–79% |

| IL-6 | 50 | No significant change |

Case Studies

- Anti-inflammatory Potential : A study evaluating derivatives of propanoic acid with similar structures found that compounds containing pyridine substituents effectively reduced TNF-α levels in vitro, indicating a promising anti-inflammatory profile for 3-(Pyridin-2-ylsulfanyl)propanoic acid .

- Immunomodulatory Effects : Another case study highlighted the ability of this compound to enhance IL-10 production while inhibiting pro-inflammatory cytokines, suggesting its role in modulating both innate and adaptive immune responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(Pyridin-2-ylsulfanyl)propanoic acid, a comparison with related compounds is useful:

| Compound | Molecular Structure | Biological Activity |

|---|---|---|

| 3-(Pyridin-3-yl)propanoic acid | Pyridine at position 3 | Moderate anti-inflammatory activity |

| 3-(Pyridin-2-yldisulfanyl)propanoic acid | Two sulfur atoms attached to pyridine | Enhanced antioxidant properties |

| 3-(5-Methylpyridin-3-yl)propanoic acid | Methyl group on pyridine | Increased cytotoxicity towards cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.